

# Application Notes for CB-64D: A Selective CAK1 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: CB-64D  
Cat. No.: B15620190

[Get Quote](#)

Product Name: **CB-64D** Molecular Formula: C<sub>22</sub>H<sub>25</sub>N<sub>7</sub>O<sub>2</sub> Molecular Weight: 431.48 g/mol  
Mechanism of Action: **CB-64D** is a potent and selective ATP-competitive inhibitor of Cancer-Associated Kinase 1 (CAK1). CAK1 is an upstream kinase that has been shown to activate the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers. By inhibiting CAK1, **CB-64D** effectively blocks downstream signaling, leading to reduced cell proliferation and induction of apoptosis in CAK1-dependent tumor cells.

## Quantitative Data Summary

The following tables summarize the key performance metrics of **CB-64D** in biochemical and cellular assays, as well as its pharmacokinetic properties in murine models.

Table 1: In Vitro Potency and Selectivity

Assay Type	Target/Cell Line	IC <sub>50</sub> (nM)
<b>Biochemical Kinase Assay</b>	<b>Recombinant Human CAK1</b>	<b>1.2</b>
Biochemical Kinase Assay	Kinase Panel (100 kinases)	> 1,000
Cell Proliferation Assay	NCI-H460 (CAK1-mutant)	8.5

| Cell Proliferation Assay | A549 (CAK1-wildtype) | 750 |

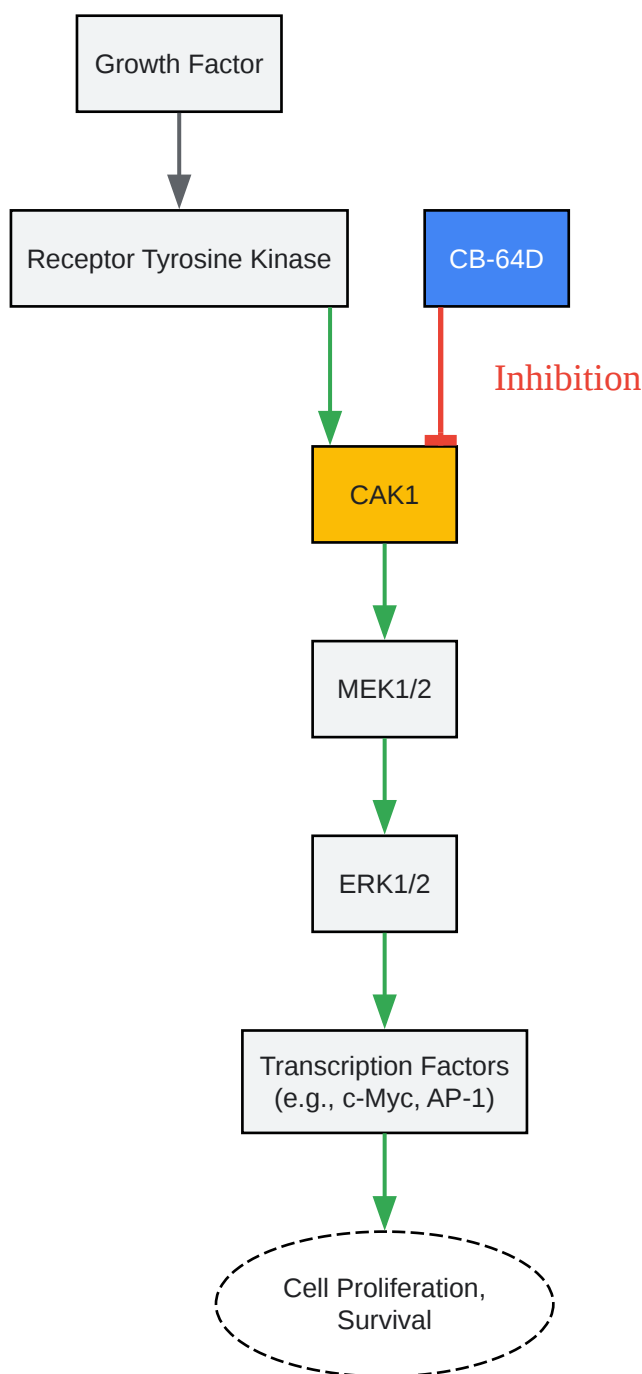
Table 2: Murine Pharmacokinetic Parameters

Parameter	Oral (PO) Administration (10 mg/kg)	Intravenous (IV) Administration (2 mg/kg)
<b>T<sub>max</sub> (h)</b>	<b>1.0</b>	<b>N/A</b>
C <sub>max</sub> (ng/mL)	850	1,200
AUC <sub>0-24</sub> (ng·h/mL)	4,200	2,800
T <sub>1/2</sub> (h)	4.5	4.2

| Bioavailability (%) | 30 | N/A |

## Signaling Pathway and Mechanism of Action

The diagrams below illustrate the proposed signaling pathway affected by **CB-64D** and its mechanism of action.



[Click to download full resolution via product page](#)

Caption: CAK1 signaling pathway and the inhibitory action of **CB-64D**.

## Experimental Protocols

## Protocol 1: In Vitro Cell Viability Assay using CellTiter-Glo®

This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

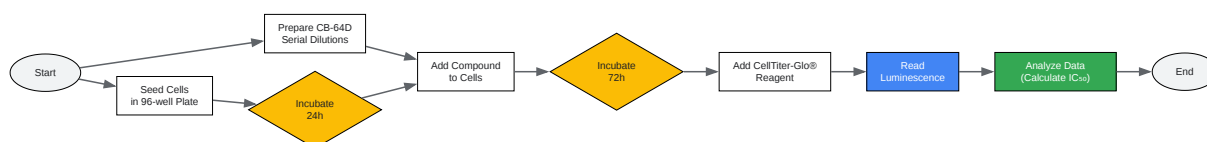
Materials:

- **CB-64D** (powder, stored at -20°C)
- DMSO (cell culture grade)
- Cancer cell lines (e.g., NCI-H460, A549)
- Complete growth medium (e.g., RPMI-1640 + 10% FBS)
- Sterile 96-well flat-bottom plates (white, for luminescence)
- CellTiter-Glo® Luminescent Cell Viability Assay Kit
- Luminometer

Procedure:

- **Compound Preparation:** Prepare a 10 mM stock solution of **CB-64D** in DMSO. Create a serial dilution series (e.g., 2x final concentration) in complete growth medium.
- **Cell Seeding:** Trypsinize and count cells. Seed 5,000 cells per well in 50 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- **Compound Treatment:** Add 50 µL of the 2x serially diluted **CB-64D** solutions to the appropriate wells. Include wells for "vehicle control" (DMSO only) and "no cells" (medium only).
- **Incubation:** Incubate the plate for 72 hours at 37°C, 5% CO<sub>2</sub>.
- **Assay:**

- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Record luminescence using a luminometer.
- Data Analysis:
  - Subtract the average background signal ("no cells") from all other readings.
  - Normalize the data to the vehicle control (set to 100% viability).
  - Plot the normalized viability (%) against the log concentration of **CB-64D** and fit a dose-response curve to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: Workflow for the In Vitro Cell Viability Assay.

## Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol describes the administration of **CB-64D** to tumor-bearing mice to evaluate its anti-cancer efficacy.

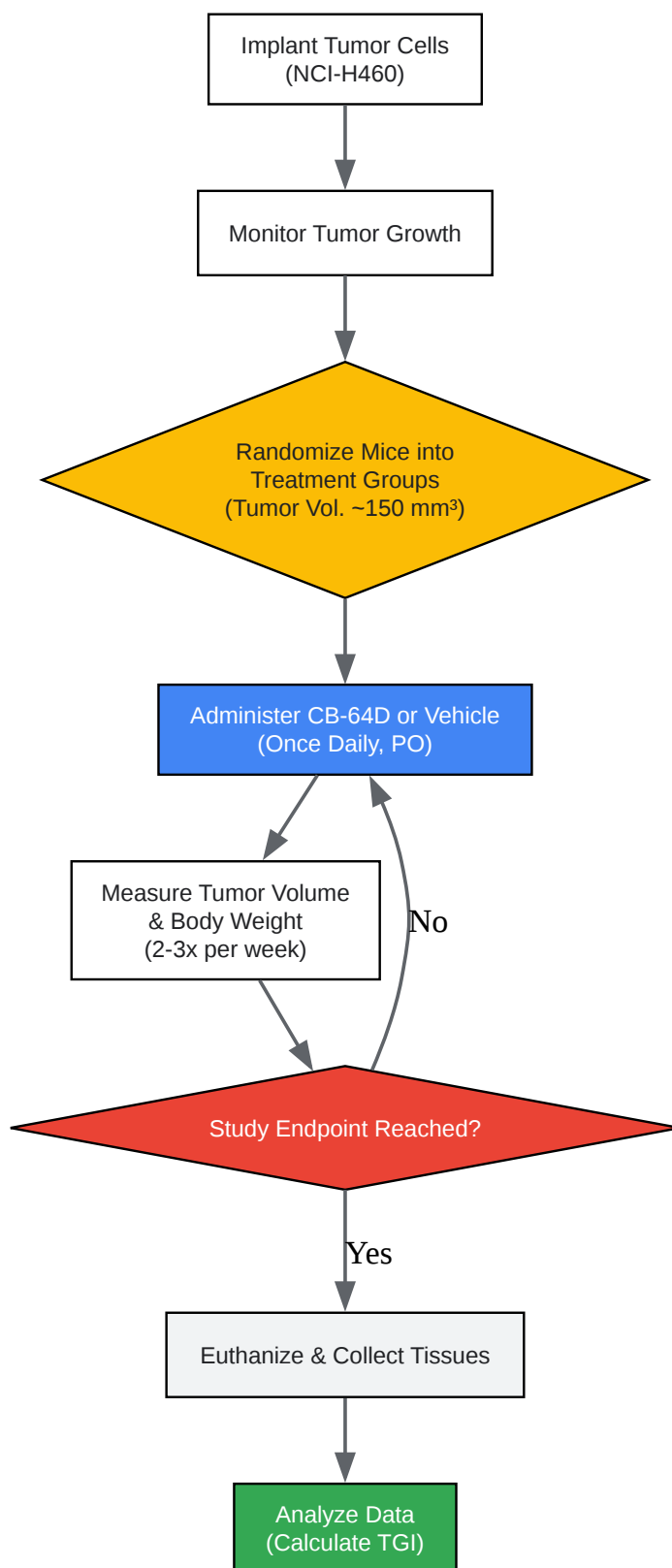
Materials:

- **CB-64D**
- Vehicle formulation (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)
- 6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
- NCI-H460 tumor cells
- Matrigel
- Calipers, animal scale
- Standard animal husbandry equipment and facilities

Procedure:

- Tumor Implantation:
  - Harvest NCI-H460 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $5 \times 10^7$  cells/mL.
  - Subcutaneously inject 100  $\mu$ L ( $5 \times 10^6$  cells) into the right flank of each mouse.
- Tumor Growth and Grouping:
  - Monitor tumor growth every 2-3 days using caliper measurements (Volume =  $0.5 \times \text{Length} \times \text{Width}^2$ ).
  - When tumors reach an average volume of 150-200 mm<sup>3</sup>, randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle Control, **CB-64D** (10 mg/kg), **CB-64D** (30 mg/kg).
- Compound Formulation and Administration:
  - Prepare a suspension of **CB-64D** in the vehicle on each day of dosing.
  - Administer the formulation to mice once daily (QD) via oral gavage (PO) at a volume of 10 mL/kg.
- Monitoring:

- Record body weight and tumor volume for each mouse 2-3 times per week.
- Monitor for any signs of toxicity or adverse effects.
- Study Endpoint:
  - Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint volume (e.g., 2000 mm<sup>3</sup>).
  - At the end of the study, euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
- Data Analysis:
  - Calculate the average tumor volume and body weight for each group over time.
  - Determine the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.



[Click to download full resolution via product page](#)

Caption: Workflow for an In Vivo Xenograft Efficacy Study.

- To cite this document: BenchChem. [Application Notes for CB-64D: A Selective CAK1 Inhibitor]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15620190/docs#application-notes-for-cb-64d-a-selective-cak1-inhibitor>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)